N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS No.: 902284-92-8
Cat. No.: VC7155921
Molecular Formula: C23H19N5O
Molecular Weight: 381.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902284-92-8 |
|---|---|
| Molecular Formula | C23H19N5O |
| Molecular Weight | 381.439 |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C23H19N5O/c1-29-18-11-7-8-16(14-18)15-24-22-19-12-5-6-13-20(19)28-23(25-22)21(26-27-28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,25) |
| Standard InChI Key | ZYWLQKGBQABJIZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |
Introduction
1. Introduction
N-[(3-METHOXYPHENYL)METHYL]-3-PHENYL-123TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound featuring a triazoloquinazoline core. Compounds with similar structures are often studied for their potential applications in medicinal chemistry, including anticancer, antimicrobial, or anti-inflammatory activities. This article explores the theoretical synthesis, structural properties, and potential applications of this compound.
2. Structural Analysis
The compound's name provides key insights into its structure:
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Core Structure: The triazoloquinazoline system is a fused heterocyclic framework containing nitrogen atoms. Such systems are known for their biological activity.
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Substituents:
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A 3-methoxyphenylmethyl group is attached to the nitrogen atom.
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A phenyl group is directly bonded to the triazoloquinazoline core.
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An amine group is present at position 5 of the triazoloquinazoline ring.
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Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Framework | Triazoloquinazoline |
| Functional Groups | Methoxyphenylmethyl, phenyl, amine |
| Heteroatoms | Nitrogen (in triazole and quinazoline rings) |
| Substituent Positions | Methoxyphenylmethyl on N; phenyl at position 3; amine at 5 |
3. Synthesis Pathway
Although specific synthetic methods for this compound are unavailable in the search results, a general approach can be proposed based on related triazoloquinazoline derivatives:
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Formation of Quinazoline Core:
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Starting with anthranilic acid derivatives, cyclization reactions with aldehydes or ketones typically yield quinazoline derivatives.
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Triazole Ring Formation:
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A triazole ring can be introduced through azide coupling reactions with appropriate precursors.
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Functionalization:
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The methoxyphenylmethyl group can be added via alkylation of an amine precursor.
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Phenyl substitution and amination can be achieved through electrophilic substitution or reductive amination techniques.
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4. Potential Applications
Compounds with triazoloquinazoline scaffolds exhibit diverse biological activities:
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Anticancer Activity: Triazoloquinazolines are known to inhibit kinases involved in cancer cell proliferation.
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Antimicrobial Properties: The heterocyclic framework often interacts with bacterial enzymes or DNA.
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Anti-inflammatory Effects: These compounds may modulate inflammatory pathways by targeting specific receptors.
Table 2: Biological Activities of Related Compounds
| Activity | Mechanism of Action | Example Compounds |
|---|---|---|
| Anticancer | Inhibition of tyrosine kinases | Triazoloquinazolines |
| Antimicrobial | Binding to bacterial DNA gyrase | Quinolone derivatives |
| Anti-inflammatory | Modulation of COX enzymes | NSAID-like heterocycles |
5. Analytical Characterization
The characterization of such compounds typically involves:
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Spectroscopic Techniques:
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NMR (1H and 13C): To confirm the positions of substituents.
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Mass Spectrometry: For molecular weight determination.
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Crystallography:
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X-ray diffraction to determine the precise molecular geometry.
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